N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-(Furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acetamide group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Furan-2-ylmethyl)acetamide can be synthesized through the reaction of furfurylamine with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine under an inert atmosphere (argon) at low temperatures (0°C). The reaction proceeds as follows:
- Furfurylamine is dissolved in pyridine.
- Acetic anhydride is added dropwise to the solution while maintaining the temperature at 0°C.
- The reaction mixture is stirred until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
- The product is then purified by crystallization or flash chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between furfurylamine and acetic anhydride in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .
Chemical Reactions Analysis
Types of Reactions: N-(Furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive furan derivatives.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the furan ring and acetamide group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological activities such as antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-(Furan-2-ylmethyl)furan-2,5-dicarboxamide
Comparison: N-(Furan-2-ylmethyl)acetamide is unique due to its specific structure, which combines a furan ring with an acetamide group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, N-(Furan-2-ylmethyl)furan-2-carboxamide contains an additional carboxamide group, which may alter its reactivity and biological activity. Similarly, furan-2-ylmethyl furan-2-carboxylate has an ester linkage, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVYFMZUBZMFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017756 |
Source
|
Record name | N-[(furan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-62-7 |
Source
|
Record name | N-[(furan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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